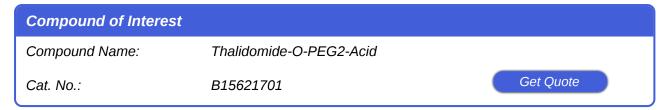


Physicochemical Properties of Thalidomide-O-PEG2-Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-O-PEG2-Acid is a synthetic molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed for targeted protein degradation. This molecule functions as an E3 ligase ligand-linker conjugate, specifically incorporating the thalidomide-based Cereblon (CRBN) ligand and a polyethylene glycol (PEG) linker with a terminal carboxylic acid.[1][2] This structure allows for its conjugation to a target protein ligand, forming a heterobifunctional PROTAC. The PEG2 linker provides flexibility and optimal spacing, facilitating the recruitment of the CRBN E3 ubiquitin ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[3] This technical guide provides an in-depth overview of the known physicochemical properties of Thalidomide-O-PEG2-Acid, general experimental protocols for determining key parameters, and a visualization of its mechanism of action within the PROTAC framework.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of **Thalidomide-O-PEG2-Acid** based on available data from various suppliers. It is important to note that while some properties are well-documented, others, such as aqueous solubility, pKa, and logP, are not readily available in the public domain and would require experimental determination.



Property	Value	Source(s)
Molecular Formula	C20H22N2O9	[1][2]
Molecular Weight	434.40 g/mol	[1][2]
CAS Number	2488752-64-1	[2]
Appearance	Off-white to white solid	N/A
Purity	Typically ≥95% or ≥98%	[2]
Solubility	Soluble in DMSO and DMF	[2]
Aqueous Solubility	Not experimentally determined	N/A
рКа	Not experimentally determined	N/A
logP	Not experimentally determined	N/A
Storage Conditions	-20°C for long-term storage	[2]

N/A: Not available in the searched resources. Experimental determination is required for these properties.

Experimental Protocols for Key Physicochemical Properties

Accurate determination of physicochemical parameters such as pKa and logP is crucial for understanding the drug-like properties of a molecule, including its absorption, distribution, metabolism, and excretion (ADME) profile. Below are detailed, generalized experimental protocols that can be adapted for the determination of these properties for **Thalidomide-O-PEG2-Acid**.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For **Thalidomide-O-PEG2-Acid**, the carboxylic acid moiety is the primary ionizable group. Potentiometric titration is a common and reliable method for pKa determination.[4]

Foundational & Exploratory





Principle: This method involves the gradual addition of a titrant (a strong base, e.g., NaOH) to a solution of the analyte (**Thalidomide-O-PEG2-Acid**) and monitoring the change in pH using a pH meter. The pKa is the pH at which the analyte is 50% ionized, which corresponds to the midpoint of the steepest portion of the titration curve.[5]

Materials and Equipment:

- Thalidomide-O-PEG2-Acid
- Standardized 0.1 M Sodium Hydroxide (NaOH) solution
- Standardized 0.1 M Hydrochloric Acid (HCl) solution
- Potassium Chloride (KCl) for maintaining ionic strength
- Deionized water
- · pH meter with a calibrated electrode
- Burette
- Stir plate and stir bar
- Beaker

Procedure:

- Preparation of Analyte Solution: Accurately weigh a sample of Thalidomide-O-PEG2-Acid
 and dissolve it in a known volume of deionized water to a final concentration of
 approximately 1-5 mM. If aqueous solubility is low, a co-solvent system may be necessary,
 and the results should be interpreted accordingly.
- Ionic Strength Adjustment: Add KCl to the analyte solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[4]
- Initial pH Adjustment: Adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) using the 0.1 M HCl solution to ensure the carboxylic acid is fully protonated.



- Titration: Begin the titration by adding small, precise increments of the 0.1 M NaOH solution from the burette.
- Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the volume of titrant added. Continue the titration until the pH reaches the basic range (e.g., pH 11-12).
- Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa can
 be determined from the first derivative of the titration curve (identifying the equivalence point)
 or by finding the pH at the half-equivalence point.

Determination of logP by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A higher logP value indicates greater lipid solubility. RP-HPLC provides a rapid and reliable method for estimating logP values.[6][7]

Principle: This method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its logP value. A series of standard compounds with known logP values are used to create a calibration curve, from which the logP of the test compound can be interpolated based on its retention time.[8]

Materials and Equipment:

- Thalidomide-O-PEG2-Acid
- A set of standard compounds with a range of known logP values
- HPLC system with a UV detector
- Reverse-phase C18 column
- Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., methanol or acetonitrile)



 Octanol-saturated water and water-saturated octanol (for shake-flask method validation if needed)

Procedure:

- Preparation of Standard Solutions: Prepare stock solutions of the standard compounds and **Thalidomide-O-PEG2-Acid** in a suitable solvent (e.g., methanol).
- HPLC Method Development: Develop an isocratic HPLC method with a mobile phase composition that provides good separation and reasonable retention times for all compounds. The aqueous phase should be buffered at a pH where the carboxylic acid of Thalidomide-O-PEG2-Acid is in its neutral form to measure logP (as opposed to logD, the distribution coefficient for ionizable compounds).
- Calibration Curve Generation: Inject the standard solutions onto the HPLC system and record their retention times (t_R). Calculate the capacity factor (k') for each standard using the formula: k' = (t_R t_0) / t_0, where t_0 is the column dead time. Plot the log(k') values against the known logP values of the standards to generate a linear calibration curve.
- Sample Analysis: Inject the **Thalidomide-O-PEG2-Acid** solution and record its retention time.
- logP Determination: Calculate the log(k') for **Thalidomide-O-PEG2-Acid** and use the calibration curve to determine its logP value.[9]

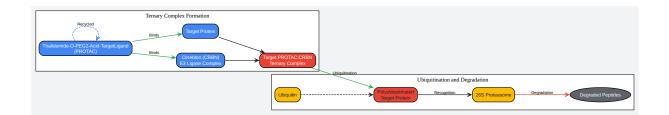
Mechanism of Action in PROTAC Technology

Thalidomide-O-PEG2-Acid serves as a critical component in the assembly of a PROTAC. The thalidomide moiety acts as a molecular glue that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3] The terminal carboxylic acid allows for the covalent attachment of a ligand that specifically binds to a target protein of interest. The resulting PROTAC molecule can then induce the degradation of this target protein.

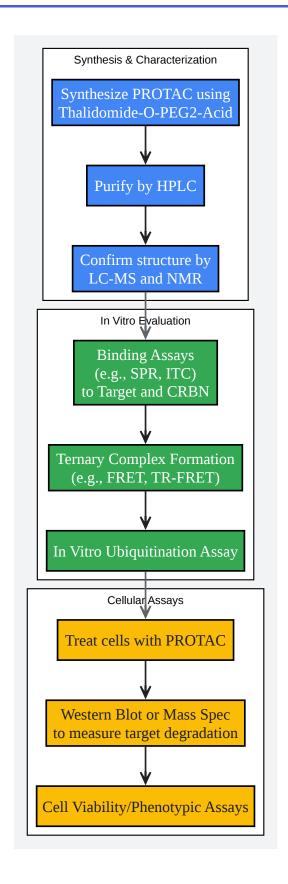
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of action of a thalidomide-based PROTAC and a typical experimental workflow for its characterization.









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